4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
4-((3,5-Dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic heterocyclic compound featuring a chromen-2-one (coumarin) core fused to a cyclopentane ring. The chromenone scaffold is substituted at the 4-position with a (3,5-dimethylpiperidin-1-yl)methyl group, introducing a basic amine functionality that may enhance solubility and modulate bioactivity. The cyclopenta[g]chromen-2-one framework confers rigidity and planar aromaticity, which are critical for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13-6-14(2)11-21(10-13)12-17-9-20(22)23-19-8-16-5-3-4-15(16)7-18(17)19/h7-9,13-14H,3-6,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRFOGIFRLJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps, starting with the preparation of 3,5-dimethylpiperidine. This intermediate can be synthesized by the hydrogenation of 3,5-dimethylpyridine . The next step involves the formation of the chromenone structure, which can be achieved through cyclization reactions involving appropriate precursors. The final step is the coupling of the piperidine and chromenone moieties under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromenone structure, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and chromenone structure may enable the compound to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of chromen-2-one derivatives, which are widely studied for their diverse biological activities (e.g., anticoagulant, anticancer, anti-inflammatory) . Key structural analogues include:
Key Observations :
- The target compound distinguishes itself via the 3,5-dimethylpiperidine substituent , which introduces a sterically hindered tertiary amine. This contrasts with simpler coumarins (e.g., unsubstituted coumarin) or polar triazole derivatives (e.g., compound), which lack such basicity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylpiperidine group in the target compound likely improves water solubility compared to non-polar coumarins (e.g., ) but may reduce it relative to hydroxylated analogues (e.g., ) .
- Hydrogen Bonding : The piperidine nitrogen can act as a hydrogen-bond acceptor, a feature absent in methoxy-substituted coumarins (e.g., ). This may enhance target binding but increase susceptibility to metabolic oxidation .
- Ring Puckering: The dihydrocyclopenta ring adopts a non-planar conformation due to puckering (see ), which could sterically hinder interactions with flat binding pockets compared to fully aromatic systems .
Biological Activity
4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound notable for its unique structural features, combining a piperidine ring with a chromenone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's IUPAC name is 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one. Its molecular formula is , and it possesses a distinctive chromenone framework that may contribute to its biological properties.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors. The piperidine ring and chromenone structure may facilitate binding to specific sites, potentially modulating biological pathways. However, detailed studies are required to elucidate the exact mechanisms involved.
Anticancer Properties
Research has indicated that compounds with similar structural features to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related piperidine derivatives have shown selective toxicity toward malignant cells while sparing non-malignant cells. The cytotoxic effects are often mediated through the activation of apoptotic pathways, including the activation of caspases and disruption of mitochondrial function .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3b | HL-60 | 0.5 | High |
| 3c | HSC-2 | 0.5 | Moderate |
| 4a | HCT116 | 0.7 | Low |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this chromenone derivative may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Study on Piperidine Derivatives
A recent study investigated the cytotoxic effects of various piperidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity through mechanisms involving DNA damage and apoptosis induction . The findings support further exploration of this compound as a potential lead compound in cancer therapy.
Mechanistic Insights
Another study focused on the mechanistic pathways activated by related compounds. It was found that these compounds could activate caspases and induce cell cycle arrest in cancer cells, leading to apoptosis . Such insights are crucial for understanding how this compound might exert its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
